3'-Azido-3'-deoxy-4-thiothymidine

Descripción

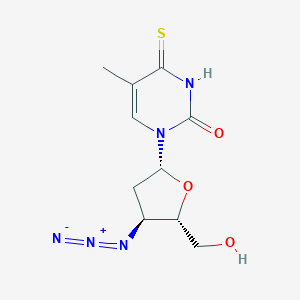

3'-Azido-3'-deoxy-4-thiothymidine (hereafter referred to as "4-thio AZT") is a sulfur-modified analogue of the well-known antiretroviral drug 3'-azido-3'-deoxythymidine (AZT). The substitution of the C-4 carbonyl oxygen with sulfur was designed to enhance lipophilicity, thereby improving central nervous system (CNS) penetration while retaining anti-HIV activity . Synthesized via Lawesson’s reagent-mediated thiation of 4-thiothymidine, this compound shares structural similarities with AZT but exhibits distinct physicochemical and pharmacological properties .

Propiedades

Número CAS |

108441-45-8 |

|---|---|

Fórmula molecular |

C10H13N5O3S |

Peso molecular |

283.31 g/mol |

Nombre IUPAC |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C10H13N5O3S/c1-5-3-15(10(17)12-9(5)19)8-2-6(13-14-11)7(4-16)18-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,19)/t6-,7+,8+/m0/s1 |

Clave InChI |

LQGXMSIIZGFDND-XLPZGREQSA-N |

SMILES |

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-] |

SMILES isomérico |

CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |

SMILES canónico |

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-] |

Otros números CAS |

108441-45-8 |

Sinónimos |

3'-azido-3'-deoxy-4-thiothymidine N3ddThdS3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural and Functional Analogues

Structural Analogues

AZT (3'-Azido-3'-deoxythymidine)

- Structural Difference : AZT retains the C-4 carbonyl oxygen, whereas 4-thio AZT replaces it with sulfur.

- Synthesis : Both compounds utilize similar methodologies, with AZT synthesized from thymidine and 4-thio AZT derived from 4-thiothymidine .

Lamivudine

- Structural Difference : Lamivudine lacks the azido group and features an oxathiolane ring instead of a deoxyribose sugar.

- Mechanism : Both inhibit HIV reverse transcriptase, but lamivudine’s activity depends on intracellular phosphorylation to its triphosphate form, similar to AZT .

- Activity : Lamivudine exhibits lower cytotoxicity but comparable anti-HIV efficacy to AZT in combination therapies .

Stavudine

- Structural Difference : Stavudine replaces the azido group with a dideoxy modification at the 3' position.

- Pharmacokinetics : Unlike 4-thio AZT, stavudine has reduced lipophilicity and shorter intracellular half-life .

Functional Analogues

Tenofovir

- Structural Difference: Tenofovir is a nucleotide analogue with a phosphonate group instead of the azido moiety.

- Mechanism: As a prodrug, tenofovir requires phosphorylation but bypasses the initial kinase-dependent activation step, unlike 4-thio AZT .

Anti-HIV Activity and Enzymatic Interactions

Anti-HIV Efficacy

- 4-thio AZT : Demonstrates moderate activity in protecting MT-2 and CEM cells against HIV-induced cytopathogenicity (EC₅₀ ~10–50 µM), though weaker than AZT (EC₅₀ <1 µM) .

- AZT : Remains the gold standard for anti-HIV activity, with clinical trials showing reduced mortality and opportunistic infections in AIDS patients .

Thymidine Kinase Affinity

- 4-thio AZT: Exhibits moderate affinity for thymidine kinase (Ki = 54 µM), but its 5'-monophosphate derivative shows poor phosphorylation to the active triphosphate form, limiting its antiviral potency .

- AZT : Efficiently phosphorylated by thymidine kinase, leading to high intracellular concentrations of AZT-triphosphate, a potent reverse transcriptase inhibitor .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and CNS Penetration

| Compound | Partition Coefficient (P) | CNS Penetration Potential |

|---|---|---|

| AZT | Low | Moderate |

| 4-thio AZT | High | Enhanced |

| Stavudine | Low | Limited |

The increased lipophilicity of 4-thio AZT suggests improved blood-brain barrier penetration, a critical advantage for targeting HIV-associated neurological disorders .

Q & A

Q. What in vivo models validate the therapeutic potential of this compound?

- Methodological Answer : Transgenic C3B6.129F1-Trp53 mice are used for carcinogenicity studies. AZT/3TC/NVP mixtures administered via postnatal gavage assess long-term toxicity. Neurological efficacy is tested in HIV-1 encephalitis models, with viral load quantified via RT-PCR in CSF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.